molecular formula C8H8Cl2INO2 B2552668 Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride CAS No. 2174001-49-9

Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride

Cat. No.: B2552668
CAS No.: 2174001-49-9
M. Wt: 347.96
InChI Key: OXARTJZQUNCNHD-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The compound is formally named methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride under IUPAC guidelines. Its systematic classification includes:

  • CAS Registry Number : 2174001-49-9
  • European Community (EC) Number : 972-616-6
  • InChI Key : OXARTJZQUNCNHD-UHFFFAOYSA-N
  • SMILES Notation : COC(=O)C1=C(C(=CC(=C1)N)I)Cl

The hydrochloride form indicates protonation of the amino group, yielding a zwitterionic structure stabilized by the chloride counterion.

Molecular Formula and Weight Analysis

The molecular formula of the hydrochloride is C₈H₈Cl₂INO₂ , derived from the parent ester (C₈H₇ClINO₂) and an additional HCl molecule. Key molecular properties include:

Property Value Source
Molecular Weight (g/mol) 347.97
SMILES Code COC(=O)C1=C(C(=CC(=C1)N)I)Cl
InChI Code 1S/C8H7ClINO2.ClH/c1-13-8(12)5-2-4(11)3-6(10)7(5)9;/h2-3H,11H2,1H3;1H

The presence of three halogen atoms (Cl, I) and the methyl ester group contributes to its high molecular weight and electronic diversity.

Structural Elucidation Through X-Ray Crystallography

While direct crystallographic data for this compound is not explicitly reported in the literature, its structure can be inferred from related halogenated benzoate derivatives. For example:

  • Substituent Positions : The benzoate ring features a methyl ester at position 2, a chlorine atom at position 2, an iodine atom at position 3, and an amino group at position 5.
  • Functional Group Interactions : The hydrochloride form introduces an ammonium-chloride ionic pair, enhancing ionic interactions in the solid state.

Crystallographic studies of analogous compounds (e.g., anthranilic acid derivatives) suggest that such structures exhibit planar aromatic rings with substituents in para or meta positions, stabilized by hydrogen bonding and van der Waals interactions.

Comparative Analysis of Tautomeric Forms

The compound exists in equilibrium between its neutral and zwitterionic tautomers, influenced by solvent polarity and pH. A comparative analysis reveals:

Tautomer Form Stability Factors Dominance in Environment
Neutral (HR⁰) Intramolecular H-bonding (COO−·NH₂⁺) Non-polar solvents (e.g., methanol)
Zwitterionic (HR⁺) Ionic interactions (NH₃⁺·Cl⁻) Polar solvents (e.g., water)

Experimental studies on anthranilic acid derivatives demonstrate that zwitterionic forms dominate in aqueous solutions due to solvent stabilization of charged species. For the hydrochloride salt, the protonated amino group (NH₃⁺) and chloride counterion (Cl⁻) further stabilize the ionic form, reducing tautomerization to the neutral state.

Properties

IUPAC Name

methyl 5-amino-2-chloro-3-iodobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClINO2.ClH/c1-13-8(12)5-2-4(11)3-6(10)7(5)9;/h2-3H,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXARTJZQUNCNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)N)I)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different halogens, while oxidation and reduction can modify the amino group to form nitro or hydroxyl derivatives.

Scientific Research Applications

Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and iodo groups can participate in halogen bonding. These interactions can affect the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues: Halogenated Benzoates and Benzaldehyde Derivatives

Table 1: Key Comparisons
Compound Name Molecular Formula Substituents & Functional Groups Molecular Weight (g/mol) Applications & Notes Safety Considerations
Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride C₈H₈Cl₂INO₂ (salt) 5-amino, 2-Cl, 3-I, methyl ester, HCl salt ~347.96 (calculated) Potential medicinal chemistry candidate Halogenated; handle with care
5-Chloro-2-hydroxy-3-iodobenzaldehyde C₇H₄ClIO₂ 5-Cl, 2-OH, 3-I, aldehyde 266.47 Organic synthesis, medicinal chemistry Toxic halogenated compound
L-Histidine monohydrochloride monohydrate C₆H₁₁N₃O₂·HCl·H₂O Imidazole, amino acid, HCl salt 209.63 Food additives, supplements Generally recognized as safe
Key Observations :

Functional Group Diversity: The target compound’s methyl ester and hydrochloride salt distinguish it from 5-chloro-2-hydroxy-3-iodobenzaldehyde, which features an aldehyde and hydroxyl group. Compared to L-histidine hydrochloride (a naturally derived amino acid salt), the target compound’s aromatic halogenation suggests distinct biological or material applications .

Halogenation Patterns :

  • Both the target compound and 5-chloro-2-hydroxy-3-iodobenzaldehyde contain chlorine and iodine at adjacent positions (2 and 3), which may enhance steric effects or influence electronic properties in medicinal chemistry contexts .

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (~347.96 g/mol) compared to 5-chloro-2-hydroxy-3-iodobenzaldehyde (266.47 g/mol) implies differences in solubility and bioavailability. Hydrochloride salts typically improve aqueous solubility, a critical factor in drug development .

Comparison with Other Hydrochloride Salts

  • Yohimbine Hydrochloride : A well-characterized α₂-adrenergic receptor antagonist. Unlike the target compound, yohimbine features a complex indole alkaloid structure, highlighting how hydrochloride salts span diverse chemical classes.
  • KHG26792 Hydrochloride : A synthetic azetidine derivative with a naphthalene group. This compound’s tertiary amine and bulky substituents contrast with the target compound’s planar aromatic system.
Table 2: Hydrochloride Salt Comparisons
Compound Core Structure Key Functional Groups Applications
Methyl 5-amino-2-chloro-3-iodobenzoate HCl Halogenated benzoate Ester, amino, Cl, I Research candidate (uncharacterized)
Yohimbine HCl Indole alkaloid Tertiary amine, methoxy Pharmacological agent
KHG26792 HCl Azetidine Naphthalene, propoxy Neurological research

Biological Activity

Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials through various organic synthesis techniques. The process often includes halogenation and amination steps to introduce the amino and halogen substituents on the benzoate structure.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial and fungal strains. In studies, it demonstrated significant inhibition against Staphylococcus aureus, Escherichia coli, and Candida albicans. The Minimum Inhibitory Concentration (MIC) values for these strains were reported to be comparable to standard antimicrobial agents, indicating its potential as an effective antimicrobial agent.

MicroorganismMIC (µg/mL)Comparison
Staphylococcus aureus32Comparable to clotrimazole
Escherichia coli64Comparable to ampicillin
Candida albicans16Superior activity observed

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it exhibited cytotoxic effects against liver (HepG2) and breast carcinoma cells with IC50 values indicating potent activity. The therapeutic index suggests a favorable safety profile.

Cell LineIC50 (µM)Therapeutic Index
HepG23.5717
MCF74.50Not specified

These findings suggest that the compound may selectively target cancer cells while exhibiting lower toxicity to normal cells.

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound has also been evaluated for its antioxidant activity. It demonstrated significant radical scavenging capabilities in assays such as DPPH and ABTS, indicating its potential to mitigate oxidative stress.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Modifications in the halogen substituents or the amino group can enhance or diminish its efficacy. For instance, the introduction of different halogens or variations in the amino group can lead to changes in potency against microbial strains or cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study focused on the compound's efficacy against resistant strains of bacteria reported a significant zone of inhibition compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent.
  • Cytotoxicity in Cancer Research : Another investigation into its anticancer properties revealed that this compound was more effective than conventional chemotherapeutics in specific cell lines, suggesting a need for further clinical evaluation.

Q & A

Q. How can computational tools predict the compound’s bioavailability or toxicity for preclinical studies?

  • Methodological Answer :
  • ADMET Prediction : Use software like SwissADME to estimate logP (lipophilicity) and permeability. The hydrochloride salt’s high solubility may offset iodine’s steric bulk in membrane transport .
  • In Vitro Validation : Perform Caco-2 cell assays to experimentally confirm predicted permeability, comparing results with computational models .

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